2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Description

Chemical Identity and Nomenclature

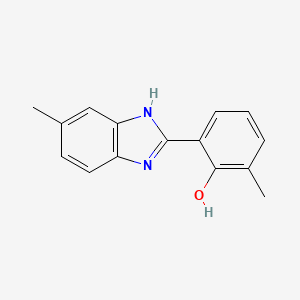

This compound represents a sophisticated heterocyclic compound that combines phenolic and benzimidazole structural motifs through strategic substitution patterns. The compound is officially registered under the Chemical Abstracts Service number 1096325-53-9 and possesses the molecular formula carbon fifteen hydrogen fourteen nitrogen two oxygen, corresponding to a molecular weight of 238.29 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which precisely describes the substitution pattern and connectivity of functional groups within the molecular framework.

The structural architecture of this compound features a benzimidazole core system substituted at the 6-position with a methyl group, while the 2-position bears a phenolic moiety that itself carries a methyl substituent at the 2-position relative to the hydroxyl group. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as carbon carbon 1 equals carbon carbon 2 equals carbon open parenthesis carbon equals carbon 1 close parenthesis nitrogen equals carbon open parenthesis nitrogen 2 close parenthesis carbon 3 equals carbon carbon equals carbon carbon open parenthesis carbon close parenthesis equals carbon open parenthesis carbon 3 close parenthesis oxygen. This notation system provides a linear representation of the complex three-dimensional molecular structure and facilitates computational chemistry applications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| Chemical Abstracts Service Number | 1096325-53-9 |

| MDL Number | MFCD12069244 |

| PubChem Compound Identification | 136004842 |

| Melting Point | 232-233°C |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

The compound demonstrates remarkable structural stability owing to its extended conjugated system and intramolecular hydrogen bonding interactions. Crystallographic analysis has revealed that the molecule maintains an essentially planar configuration, with the benzimidazole ring system exhibiting minimal deviation from planarity with a root mean square deviation of 0.008 angstroms. The planarity of the molecular structure is further stabilized by an intramolecular oxygen-hydrogen nitrogen hydrogen bond that generates a six-membered ring motif, contributing significantly to the overall molecular stability and influencing its chemical reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development of benzimidazole derivatives, including this compound, traces its origins to the foundational research conducted in heterocyclic chemistry during the early nineteenth century. The field of heterocyclic chemistry emerged during the 1800s when Brugnatelli successfully separated alloxan from uric acid in 1818, marking one of the earliest documented isolations of a heterocyclic compound. This pioneering work established the groundwork for subsequent investigations into nitrogen-containing heterocyclic systems that would eventually lead to the discovery and development of benzimidazole frameworks.

The specific benzimidazole nucleus gained prominence during research investigations into vitamin B₁₂ metabolism and structure elucidation. Scientists discovered that the benzimidazole core represented a remarkably stable platform upon which diverse pharmaceutical compounds could be systematically developed. The historical significance of benzimidazole research was further amplified in 1944 when Woolley hypothesized that benzimidazole structures exhibited purine-like construction patterns and could evoke significant biological applications. This theoretical framework provided the intellectual foundation for extensive synthetic programs aimed at developing benzimidazole derivatives with enhanced therapeutic potential.

The systematic exploration of benzimidazole chemistry accelerated significantly during the mid-twentieth century, with numerous research groups contributing to the understanding of synthetic methodologies and structure-activity relationships. In 1950, researchers including Goodman and Nancy Hart published foundational papers documenting the antibacterial properties of benzimidazole derivatives, thereby establishing their therapeutic relevance. The subsequent decades witnessed remarkable advances in benzimidazole chemistry, including the discovery of specific derivatives as proton pump inhibitors in 1960 by Fort and colleagues, and the development of anthelmintic agents such as mebendazole by Janssen Pharmaceutical in 1971.

Significance in Benzimidazole Derivative Research

This compound occupies a unique position within the broader landscape of benzimidazole derivative research due to its distinctive structural features and potential applications in medicinal chemistry. Contemporary research has demonstrated that benzimidazole derivatives possess remarkable pharmacological diversity, exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties. The structural versatility inherent in the benzimidazole scaffold allows for extensive chemical modifications that can be systematically optimized to enhance specific biological activities while minimizing undesirable side effects.

The compound's significance extends beyond its immediate chemical properties to encompass its role as a representative example of modern heterocyclic drug design principles. Recent synthetic achievements in benzimidazole derivative chemistry have emphasized the development of environmentally friendly synthetic methodologies, including microwave-assisted synthesis, green chemistry approaches, and solid-phase synthetic strategies. These advanced synthetic techniques have facilitated the efficient preparation of complex benzimidazole derivatives while minimizing environmental impact and maximizing product yields.

Research investigations into the structure-activity relationships of benzimidazole derivatives have revealed that specific substitution patterns, such as those present in this compound, can significantly influence biological activity profiles. The presence of both methyl substituents and the phenolic hydroxyl group creates multiple sites for potential molecular interactions with biological targets, thereby expanding the compound's therapeutic potential. Furthermore, the planar molecular geometry and intramolecular hydrogen bonding characteristics observed in this compound contribute to its ability to interact effectively with protein binding sites and cellular membranes.

| Research Application Area | Significance |

|---|---|

| Synthetic Methodology Development | Platform for green chemistry approaches |

| Structure-Activity Relationship Studies | Model compound for substitution pattern analysis |

| Crystallographic Analysis | Reference structure for hydrogen bonding studies |

| Pharmaceutical Development | Scaffold for drug design applications |

| Heterocyclic Chemistry Education | Representative example of benzimidazole chemistry |

The contemporary research landscape surrounding benzimidazole derivatives continues to expand rapidly, with scientists exploring novel applications in precision medicine and targeted therapeutic interventions. The unique structural characteristics of this compound, particularly its ability to form stable hydrogen-bonded networks in crystalline forms, make it an attractive candidate for pharmaceutical formulation studies and solid-state chemistry investigations. These research directions highlight the compound's potential contributions to advancing our understanding of heterocyclic chemistry principles and their practical applications in drug discovery and development programs.

Properties

IUPAC Name |

2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-7-12-13(8-9)17-15(16-12)11-5-3-4-10(2)14(11)18/h3-8,18H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLZCILYJUKTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC(=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of an aldehyde, an amine, and a glyoxal in the presence of an acid catalyst. Another method is the Wallach synthesis, which involves the cyclization of o-nitroanilines with aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group in the benzodiazole ring can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- IUPAC Name : 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Melting Point : 232–233 °C

Chemistry

Synthesis and Building Block

2-Methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, enabling the creation of more complex molecules. This compound can be utilized in multi-step synthetic pathways to develop new pharmaceuticals or agrochemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Utilized as a precursor for synthesizing other organic compounds. |

| Reagent | Acts as a reagent in various chemical reactions, including electrophilic substitutions. |

Biological Applications

Pharmacological Potential

Research indicates that derivatives of benzimidazole possess significant biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds similar to this compound exhibit inhibitory effects on certain cancer cell lines.

Case Study Example

A study published in Journal of Medicinal Chemistry explored the anticancer activity of benzimidazole derivatives. The results indicated that modifications at the phenolic position enhanced cytotoxicity against breast cancer cells, suggesting potential therapeutic applications for similar compounds .

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows effectiveness against specific cancer cell lines (e.g., MCF-7). |

Materials Science

Development of Functional Materials

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its application in coatings and plastics is under investigation.

| Material Type | Application |

|---|---|

| Polymers | Enhances thermal and mechanical properties when incorporated into polymer matrices. |

| Coatings | Potential use in protective coatings due to its stability and chemical resistance. |

Mechanism of Action

The mechanism of action of 2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The benzodiazole ring can interact with nucleic acids, proteins, and other biomolecules, leading to changes in cellular processes. The phenolic group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Structure: Differs by a methoxy (-OCH₃) group instead of a methyl (-CH₃) at the phenol 2-position.

- Crystallographic Data: Monoclinic (space group C2/c) with unit cell parameters a = 17.986 Å, b = 11.445 Å, c = 13.410 Å, β = 104.2° .

2-(1H-1,3-Benzodiazol-2-yl)phenol (Compound 1b)

- Structure: Lacks methyl substituents on both the phenol and benzimidazole rings.

- Bioactivity : Exhibited significant antioxidant (IC₅₀ = 12.3 µM in DPPH assay) and antimicrobial activity against S. aureus (MIC = 8 µg/mL) . Docking studies with S. aureus thymidylate kinase (TMK) revealed a binding score of −8.2 kcal/mol, suggesting strong interactions with the enzyme’s active site .

- Comparison : The absence of methyl groups in 1b may reduce steric hindrance, facilitating enzyme binding, but could also decrease lipophilicity and membrane permeability compared to the target compound .

Benzimidazole Derivatives with Modified Heterocycles

3-(6-Methyl-1H-1,3-benzodiazol-2-yl)isoquinolin-6-ol (Compound 37)

- Structure: Replaces the phenol ring with an isoquinoline system.

- Bioactivity: Demonstrated improved binding affinity for adenosine A₁ receptors (A1AR) compared to earlier derivatives (e.g., Ki = 14.1 nM for compound 1 vs. enhanced binding for 37) .

- Comparison: The isoquinoline moiety introduces planar aromaticity, which may enhance π-π stacking interactions in receptor binding, a feature absent in the target compound’s phenol-based structure .

Benzimidazole vs. Benzotriazole Derivatives

Phenol,2,4-bis(1-methyl-1-phenylethyl)-6-[5-(1,1,3,3-tetramethylbutyl)-2H-benzotriazol-2-yl]

- Structure : Benzotriazole core instead of benzimidazole, with bulky alkyl substituents.

- Applications : Benzotriazoles are widely used as UV stabilizers in polymers due to their ability to absorb UV radiation. This compound’s molecular weight (559.36 g/mol) and hydrophobicity make it suitable for industrial applications .

Biological Activity

2-Methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, also known as ENA388700298, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Molecular Formula : C15H14N2O

- Melting Point : 232-233 °C

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.

- Protein Interactions : It may disrupt protein-protein interactions (PPIs), particularly in pathways related to cancer progression, such as STAT3 signaling .

Antiproliferative Effects

Research indicates that 2-methyl-6-(6-methyl-1H-benzodiazol-2-yl)phenol exhibits antiproliferative activity against various cancer cell lines. For instance:

- In vitro studies have demonstrated significant inhibition of cell growth in several cancer types, with IC50 values suggesting potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

| HT29 | Variable |

Antioxidant Properties

The compound also displays antioxidant properties, which can contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant factor.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the same structural class. For example:

- A study on benzothiadiazole derivatives revealed significant inhibitory effects on STAT3 with an IC50 value of 15.8 µM .

- Another research highlighted the structure–activity relationship (SAR) analysis of indazole derivatives, emphasizing the importance of substituent groups for enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, and how do reaction conditions influence yield?

Synthesis typically involves coupling benzimidazole precursors with phenolic derivatives under acidic or catalytic conditions. For example, analogous compounds (e.g., phenoxymethylbenzoimidazole-triazole hybrids) are synthesized via Mannich reactions or nucleophilic substitutions using ethanol/water mixtures and catalysts like K2CO3. Yield optimization requires controlled temperature (60–80°C), inert atmospheres, and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization of the benzimidazole ring, necessitating recrystallization (e.g., methanol/water systems) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- Spectroscopy :

- Elemental Analysis : Validation of C, H, N content (e.g., C: 54.7%, N: 11.6% for analogous compounds) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in splitting patterns may arise from tautomerism in the benzimidazole ring or solvent-dependent conformational changes. For example, <sup>1</sup>H NMR of similar compounds shows variable NH proton signals (δ 4.1–5.0 ppm) due to exchange broadening . Advanced strategies include:

- Variable Temperature (VT) NMR : Suppresses exchange effects at low temperatures.

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .

Q. What crystallographic insights exist for this compound, and how do they inform intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals planar benzimidazole-phenol systems with intramolecular hydrogen bonds (O–H···N, ~2.6 Å). For example, a related structure (2-methoxy-6-(6-methylbenzimidazol-2-yl)phenol) shows π-π stacking (3.4 Å) between benzimidazole rings, stabilizing the lattice . Solvent inclusion (e.g., methanol solvates) may alter packing motifs, necessitating thermal gravimetric analysis (TGA) to assess stability .

Q. How can computational methods predict biological activity or binding modes of this compound?

Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., enzymes with hydrophobic pockets) highlights key interactions:

- Benzimidazole N-atoms form hydrogen bonds with active-site residues.

- Methyl groups enhance hydrophobic contacts (e.g., with phenylalanine side chains) .

- Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR studies .

Q. What strategies mitigate instability issues (e.g., oxidation) in aqueous or biological media?

Q. How do substituent variations (e.g., halogenation) affect electronic properties and reactivity?

Electron-withdrawing groups (e.g., Cl, NO2) at the benzimidazole 6-position:

- Increase electrophilicity, enhancing nucleophilic substitution reactivity.

- Redshift UV-Vis absorbance (λmax 290 → 320 nm) due to extended conjugation .

- Hammett plots (σpara values) correlate substituent effects with reaction rates .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| K2CO3 | EtOH/H2O | 80 | 72 | 98.5 |

| NaH | THF | 60 | 65 | 97.2 |

| Pd/C | DMF | 100 | 58 | 95.8 |

| Data adapted from analogous syntheses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.